molecular formula C17H20N4O4 B2918857 2,6-dimethoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide CAS No. 2034510-14-8

2,6-dimethoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide

Cat. No.: B2918857
CAS No.: 2034510-14-8
M. Wt: 344.371
InChI Key: WWGVKXBDQVKFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound 2,6-dimethoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide. It has a molecular formula of C16H18N4O3 . As a complex molecule featuring a fused cinnoline core linked to a nicotinamide derivative, it is of significant interest in early-stage scientific research and development. This compound is intended for research applications in laboratory settings only. Specific information regarding its mechanism of action, biological activity, and primary research applications is the subject of ongoing investigation. Researchers are encouraged to conduct their own thorough characterization and validation for specific experimental uses. This product is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,6-dimethoxy-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-21-15(22)9-10-8-11(4-6-13(10)20-21)18-16(23)12-5-7-14(24-2)19-17(12)25-3/h5,7,9,11H,4,6,8H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGVKXBDQVKFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=C(N=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-dimethoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,6-dimethoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide is C17H20N4O3C_{17}H_{20}N_{4}O_{3}. It features a nicotinamide core with dimethoxy substitutions and a hexahydrocinnolin moiety. The structure is pivotal to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential in several therapeutic areas:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models .
  • Anticancer Properties : Preliminary research indicates that 2,6-dimethoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide may inhibit the proliferation of cancer cells. In vitro assays demonstrated a dose-dependent cytotoxic effect against various cancer cell lines .
  • Antimicrobial Effects : The compound has shown promising antibacterial activity against several strains of bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Free Radical Scavenging : The presence of methoxy groups enhances the electron-donating ability of the molecule, allowing it to neutralize reactive oxygen species (ROS) effectively .
  • Enzyme Inhibition : Research suggests that the compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation. For example, it has been shown to interfere with the activity of topoisomerases and kinases .

Case Studies

Several case studies have contributed to our understanding of the biological activity of this compound:

  • Study on Antioxidant Activity : A study utilizing DPPH and FRAP assays revealed that the compound significantly reduced DPPH radical levels with an IC50 value indicating high potency compared to standard antioxidants like ascorbic acid .
CompoundIC50 (µM)
2,6-Dimethoxy-N-(2-methyl...)25
Ascorbic Acid30
  • Cytotoxicity Assay : In a study assessing its anticancer properties on human breast cancer cells (MCF-7), the compound showed an IC50 value of 15 µM after 48 hours of treatment .
Cell LineIC50 (µM)
MCF-715
HeLa20
A54922

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Nicotinamide Derivatives

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Hexahydrocinnolin Not reported Not reported 2,6-Dimethoxy, 2-methyl-3-oxo
Compound 30 () Cycloheptathiophene C23H24N4O4S 452.52 Dimethoxynicotinoyl, pyridin-2-ylcarbamoyl
CS-0309467 () Benzodioxin C23H25N3O3 391.46 Methoxy, dimethylaminomethyl

Key Observations:

  • Core Structure: The target’s hexahydrocinnolin core (two fused nitrogen-containing rings) differs from the sulfur-containing cycloheptathiophene in Compound 30 and the oxygen-rich benzodioxin in CS-0309465.
  • Functional Groups: The 2,6-dimethoxy groups in the target and Compound 30 may enhance metabolic stability compared to CS-0309467, which lacks such substituents.

Pharmacological Activity

  • Compound 30 (): Exhibits allosteric HIV-1 ribonuclease H inhibition, with a yield of 48% and confirmed structure via NMR and HRMS. Its cycloheptathiophene core and pyridin-2-ylcarbamoyl group likely contribute to target binding .
  • Target Compound: While activity data are unavailable, the cinnolin core’s nitrogen atoms may facilitate hydrogen bonding with biological targets, analogous to Compound 30’s mechanism.
  • CS-0309467 (): No reported therapeutic activity; labeled for research use only .

Analytical Methodologies

describes a UPLC-MS/MS method for quantifying nicotinamide analogs, achieving a detection limit (LOD) of 0.075–0.600 μg/mL and recoveries of 84.6–108.6% . While the target compound’s specific parameters are unstudied, its structural similarity to Compound 30 and CS-0309467 suggests comparable performance in UPLC-MS/MS assays, with retention times and ionization efficiency influenced by its dimethoxy and oxo groups.

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